molecular formula C20H24O4 B190868 Transcrocetin CAS No. 27876-94-4

Transcrocetin

Cat. No. B190868
CAS RN: 27876-94-4
M. Wt: 328.4 g/mol
InChI Key: PANKHBYNKQNAHN-MQQNZMFNSA-N
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Description

Transcrocetin (TSC) is a novel compound that offers promise as a treatment for conditions caused by hypoxia or ischemia .


Synthesis Analysis

Transcrocetin salt was manufactured by Chemspec-API (New Jersey, US) under cGMP through a multi-step total synthesis approach . The chemical structure of TSC (trans sodium crocetinate) was confirmed by 1H NMR, high resolution mass spectroscopy (HRMS), and elemental analysis .


Molecular Structure Analysis

The molecular structure of Transcrocetin was confirmed using Fourier transform infrared spectroscopy and powder X-ray diffraction . The crystalline state of Transcrocetin in inclusion complexes disappeared, and intermolecular interactions were observed between Transcrocetin and cyclodextrins .


Chemical Reactions Analysis

The chemical shifts of Transcrocetin in Transcrocetin/cyclodextrin physical mixtures and inclusion complexes were investigated . Transcrocetin was detected in DMSO-d6 and D2O solvents using 1H NMR spectroscopy .

Safety And Hazards

Transcrocetin is not classified as a hazardous substance or mixture according to the available safety data .

Future Directions

Although poor bioavailability hinders therapeutic applications, derivatization and formulation preparation technologies have broadened the application prospects for Transcrocetin . Additional data are crucial to better understand the effectiveness and dose-response relationship of Transcrocetin .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKHBYNKQNAHN-MQQNZMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015585
Record name Transcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trans sodium crocetinate is a novel drug, which has been shown to increase whole-body oxygen consumption during hemorrhagic shock. It works by increasing the diffusion rate of oxygen through plasma rather than on a specific symptom of hemorrhagic shock and has been suggested as a general treatment for hypoxemia. Thus it could also be beneficial for treating respiratory insufficiencies.
Record name Transcrocetinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crocetin

CAS RN

27876-94-4, 8022-19-3
Record name Crocetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27876-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Transcrocetin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Transcrocetinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oils, saffron
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Transcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8'-diapo-ψ,ψ-carotenedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.265
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Record name TRANSCROCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SAFFRON OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MC Diringer, P Coliat, C Mathieu, N Laurent, C Mura… - Small, 2023 - Wiley Online Library
Improving the tumor reoxygenation to sensitize the tumor to radiation therapy is a cornerstone in radiation oncology. Here, the pre‐clinical development of a clinically transferable …
Number of citations: 1 onlinelibrary.wiley.com
PM Mertes, O Collange, P Coliat, M Banerjee… - Journal of Controlled …, 2021 - Elsevier
Current therapeutic treatments improving the impaired transportation of oxygen in acute respiratory distress syndrome (ARDS) have been found to be relevant and beneficial for the …
Number of citations: 9 www.sciencedirect.com
Q Qiao, D Yao, Y Wang, S Zhang… - Neuroimmunomodulation, 2023 - europepmc.org
Methods Here, we established an inflammatory pain model in mice by injecting CFA into the left hind paw. Three days later, we administered intraperitoneal injections of TCMS (10mg/kg…
Number of citations: 2 europepmc.org
MC Diringer, P Coliat, C Mathieu, N Laurent, C Mura… - Small, 2023 - Wiley Online Library
Liposome-based nanoparticles encapsulating transcrocetin (NP TSC) act as therapeutic radiosensitizer. In article number 2205961, Alexandre Detappe and co-workers perform a study …
Number of citations: 0 onlinelibrary.wiley.com
PM Mertes, X Delabranche, P Coliat, A Roche… - medRxiv, 2022 - medrxiv.org
LEAF-4L6715 is a liposomal formulation encapsulating transcrocetin (TC) developed to enhance the diffusion of oxygen in the body. Here, we report the final results of the phase I/II …
Number of citations: 4 www.medrxiv.org
M ROSTAMI, R GOLFAM - 2013 - sid.ir
… THE MAJOR SECONDARY METABOLITES OF SAFFRON ARE CROCIN (WHICH IS GLYCOSIDE DERIVATIVES OF TRANSCROCETIN), PICROCROCIN, AND SAFRANAL. IN ORDER …
Number of citations: 0 www.sid.ir
AH Mohammadpour, M Ramezani… - Iranian Journal of …, 2013 - ncbi.nlm.nih.gov
… This carotenoid derivative, glycoside derivative of transcrocetin, is one of the major biologically active components in saffron (Figure 1). Cis-crocetin and its glycosides are also present; …
Number of citations: 30 www.ncbi.nlm.nih.gov
N Dong, Z Dong, Y Chen, X Gu - Parkinson's Disease, 2020 - hindawi.com
Parkinson’s disease (PD) is the second most common neurodegenerative disease. Crocetin, derived from saffron, exerts multiple pharmacological properties, such as anti-inflammatory, …
Number of citations: 9 www.hindawi.com
A Kyriakoudi, SA Ordoudi, MZ Tsimidou - imeko.info
… picrocrocin content using the ISO-suggested extraction protocol along with UV-Vis spectrophotometry and external standard method with in-house isolated compounds (transcrocetin(di-…
Number of citations: 2 www.imeko.info
HA Bakshi, HL Faruck, SA Yadav, MM Tambuwala - Saffron, 2020 - Elsevier
Among the fatal diseases, cancer is considered on the top of the line worldwide. Surgery and radiation therapy are mainly used for its treatment, but seldom lead to cure, except in cases …
Number of citations: 2 www.sciencedirect.com

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